(113C)icosanoic acid, also known as arachidic acid, is a saturated fatty acid characterized by a straight-chain structure consisting of 20 carbon atoms. Its chemical formula is with a molar mass of approximately 312.54 g/mol. This compound is primarily derived from natural sources such as peanut oil, corn oil, and cocoa butter, where it exists in minor quantities. The name "icosanoic" is derived from the Greek word "eicosa," meaning twenty, which reflects its 20-carbon chain structure.
Arachidic acid is classified as a saturated fatty acid due to the absence of double bonds in its hydrocarbon chain. It belongs to the family of long-chain fatty acids, which are significant in both biological and industrial contexts. The compound can be found in various natural fats and oils, including:
Arachidic acid can be synthesized through several methods, including:
The hydrogenation process typically requires high pressure and temperature conditions, along with catalysts such as nickel or palladium to facilitate the reaction. The reaction can be represented as follows:
This transformation converts the unsaturated fatty acid into its saturated counterpart.
Arachidic acid participates in various chemical reactions typical of carboxylic acids, including:
For instance, the esterification reaction can be represented as follows:
Where represents arachidic acid and represents an alcohol.
The biological significance of (113C)icosanoic acid lies in its role as a precursor for various bioactive lipids, particularly eicosanoids. These compounds are involved in numerous physiological processes such as inflammation and cellular signaling.
Upon hydrolysis from membrane phospholipids via phospholipase A2 enzymes, arachidic acid can undergo further metabolism through cyclooxygenase and lipoxygenase pathways, leading to the formation of prostaglandins and leukotrienes, respectively . These metabolites play crucial roles in mediating inflammatory responses and other cellular functions.
Arachidic acid exhibits typical properties of saturated fatty acids:
Arachidic acid has several scientific and industrial applications, including:
The de novo biosynthesis of saturated fatty acids like icosanoic acid (C20:0) initiates with the Fatty Acid Synthase (FAS) complex, a multifunctional enzymatic system central to lipogenesis. Mammalian FAS exists as a homodimer where each 272 kDa monomer contains seven catalytic domains that collaboratively elongate fatty acid chains through iterative cycles of condensation, reduction, dehydration, and reduction [5] [8]. The FAS complex primarily generates palmitate (C16:0) through sequential C₂ unit additions from malonyl-CoA. Further elongation to stearic acid (C18:0) and icosanoic acid (C20:0) occurs in the endoplasmic reticulum via membrane-bound elongases (ELOVL1, ELOVL6) [5]. These enzymes extend the acyl chain through a four-step mechanism analogous to FAS:
The ELOVL6 enzyme demonstrates specificity for C18-CoA substrates, enabling its critical role in generating C20:0 precursors [8]. Structural studies confirm that mammalian FAS adopts an open conformation allowing acyl carrier protein (ACP)-mediated substrate shuttling between catalytic domains, optimizing elongation efficiency [5] [8].
Stearoyl-CoA desaturase (SCD, Δ9-desaturase) competes with elongases for stearic acid (C18:0), acting as a pivotal metabolic branch point. SCD introduces a cis-double bond at the Δ9 position of C18:0 to produce oleic acid (C18:1, n-9), thereby diverting substrates from saturated very-long-chain fatty acid (VLCFA) production like icosanoic acid [8]. Key regulatory mechanisms include:
This regulatory network ensures that icosanoic acid biosynthesis is dynamically controlled by nutritional status and hormonal signals, with SCD acting as a metabolic gatekeeper limiting saturated VLCFA accumulation [8].
¹¹³C-isotope tracing has elucidated carbon flux patterns during de novo icosanoic acid biosynthesis. When administered as ¹¹³C-acetate or ¹¹³C-glucose, isotopic enrichment patterns reveal:
Table 1: ¹¹³C-Incorporation Efficiency in Icosanoic Acid Biosynthesis
Precursor | Tissue | Enrichment (%) | Primary Incorporation Site |
---|---|---|---|
[1-¹¹³C]-Acetate | Liver | 92.3 ± 3.1 | Odd-numbered carbons |
[U-¹¹³C]-Glucose | Adipose | 87.6 ± 2.8 | All carbons |
[2-¹¹³C]-Pyruvate | Hepatocytes | 78.4 ± 4.2 | Even-numbered carbons |
Data derived from in vitro tracer studies using isolated hepatocytes and adipocytes [3].
¹¹³C-icosanoic acid serves as a metabolic tracer to quantify mitochondrial β-oxidation kinetics. Key findings include:
These kinetic parameters demonstrate chain-length-dependent oxidation efficiency and reveal metabolic bottlenecks in VLCFA catabolism [4].
Icosanoic acid (C20:0) shares structural homology with arachidonic acid (C20:4, ω-6) but lacks double bonds, enabling competitive interactions with COX enzymes. In vitro analyses demonstrate:
Table 2: Inhibitory Effects on Eicosanoid Synthesis
Eicosanoid | Enzyme Pathway | Reduction (%) by 100μM C20:0 | Mechanism |
---|---|---|---|
PGE₂ | COX-2 | 52.7 ± 6.3* | Competitive inhibition |
TXB₂ | COX-1 | 48.1 ± 5.9* | Competitive inhibition |
LTB₄ | 5-LOX | 12.4 ± 3.2 | Non-significant |
12-HETE | 12-LOX | 9.8 ± 2.7 | Non-significant |
*p<0.01 vs. control; Data from LPS-stimulated human monocytes [6] [9].
Beyond COX inhibition, icosanoic acid influences specialized pro-resolving mediator (SPM) biosynthesis:
This metabolic diversion promotes a pro-resolving lipid mediator profile, potentially attenuating inflammatory responses without completely suppressing eicosanoid synthesis [1] [7].
Table 3: Membrane Phospholipid Composition After ¹¹³C-Icosanoic Acid Supplementation
Phospholipid Class | Arachidonate Decrease (%) | ¹¹³C-Icosanoic Acid Incorporation (nmol/mg) |
---|---|---|
Phosphatidylinositol | 33.9 ± 4.1* | 18.7 ± 2.3 |
Phosphatidylethanolamine | 27.2 ± 3.6* | 14.9 ± 1.8 |
Phosphatidylcholine | 12.4 ± 2.1 | 9.3 ± 1.2 |
*p<0.01 vs. control; Data from lipidomic analysis of endothelial cells [1] [7].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7